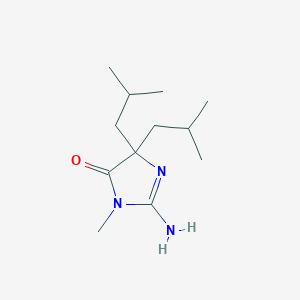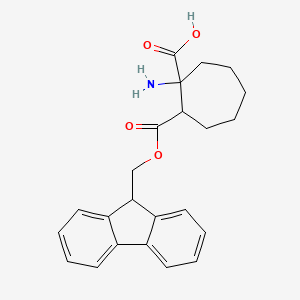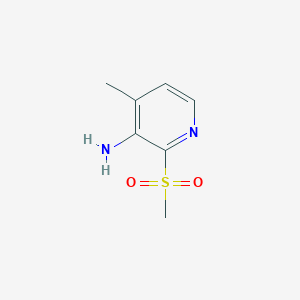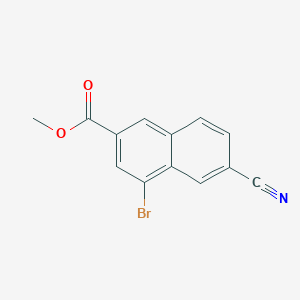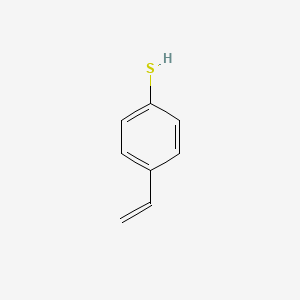
4-Ethenylbenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound that features both a vinyl group and a thiol group attached to a benzene ring. This compound is part of the thiol family, which is characterized by the presence of a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors. The presence of the vinyl group makes this compound a versatile compound in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethenylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of styrene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Another method involves the thiol-ene reaction, a type of click chemistry that is highly efficient and versatile. In this reaction, a thiol group reacts with an alkene (in this case, styrene) under UV light or in the presence of a radical initiator to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where styrene and hydrogen sulfide are combined under controlled conditions. Catalysts such as transition metals may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Ethenylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Ethylbenzene
Substitution: Various substituted benzene derivatives
科学的研究の応用
作用機序
The mechanism of action of 4-Ethenylbenzene-1-thiol primarily involves the reactivity of the thiol group. Thiols can form strong bonds with metals and other electrophiles, making them useful in various chemical processes. The vinyl group also allows for polymerization reactions, where the compound can form long chains or networks through radical-mediated processes .
類似化合物との比較
Similar Compounds
Benzyl mercaptan: Similar to 4-Ethenylbenzene-1-thiol but lacks the vinyl group.
Thiophenol: Contains a thiol group attached directly to a benzene ring without any additional substituents.
Ethylbenzene: Similar structure but lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The vinyl group enables polymerization and addition reactions, while the thiol group provides nucleophilic and redox reactivity .
特性
CAS番号 |
45708-67-6 |
|---|---|
分子式 |
C8H8S |
分子量 |
136.22 g/mol |
IUPAC名 |
4-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |
InChIキー |
KCCWFTFCEHVSTM-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


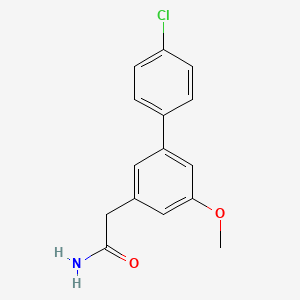
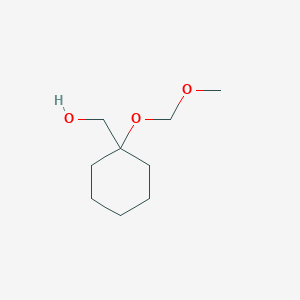
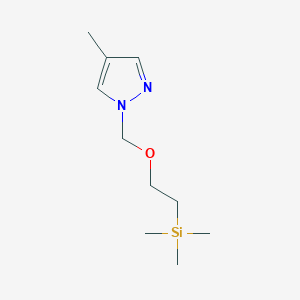
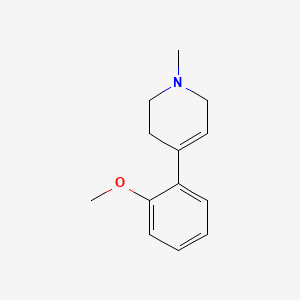
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
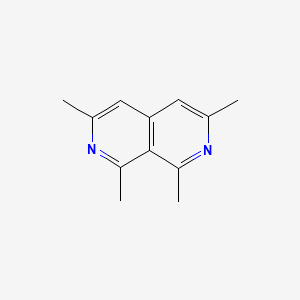
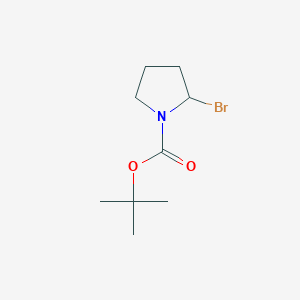

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
